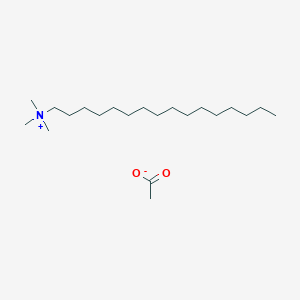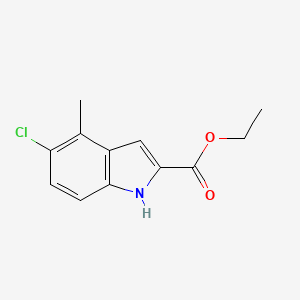![molecular formula C17H17N5O2 B14146518 benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate CAS No. 21947-23-9](/img/structure/B14146518.png)
benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a carbamate moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
The synthesis of benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Introduction of the Phenyl Group: This step often involves the use of phenyl-substituted precursors.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate with benzyl chloroformate under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving receptor-ligand interactions due to its ability to penetrate cell membranes.
Mechanism of Action
The mechanism of action of benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate can be compared with other tetrazole-containing compounds:
1-Phenyl-5-methyltetrazole: Similar in structure but lacks the carbamate moiety.
1-Methyl-5-benzyltetrazole: Contains a methyl group instead of the phenyl group.
Properties
CAS No. |
21947-23-9 |
|---|---|
Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
benzyl N-[2-phenyl-1-(2H-tetrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C17H17N5O2/c23-17(24-12-14-9-5-2-6-10-14)18-15(16-19-21-22-20-16)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,23)(H,19,20,21,22) |
InChI Key |
RMWHZSMQANMGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NNN=N2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


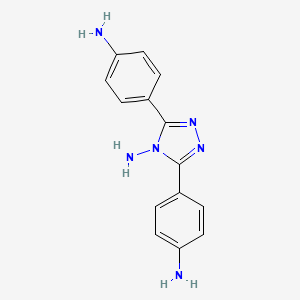
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
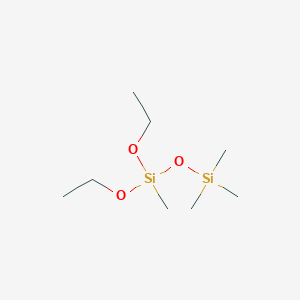
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)

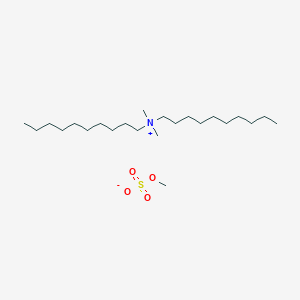
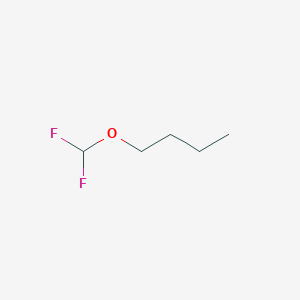
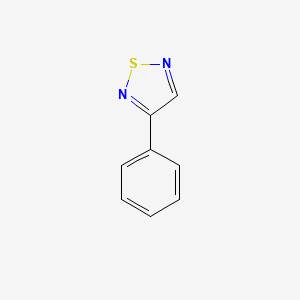
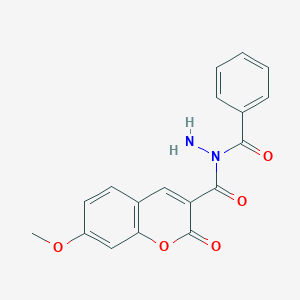
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
